N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide
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Overview
Description
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide is a complex organic compound that combines an indole moiety with a quinoline structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide typically involves multiple steps:
Formation of the Indole Derivative: The starting material, 5-methoxyindole, undergoes a reaction with ethyl bromoacetate in the presence of a base such as potassium carbonate to form 5-methoxy-1H-indol-3-yl ethyl acetate.
Reduction and Protection: The ester group is reduced to an alcohol using a reducing agent like lithium aluminum hydride. The resulting alcohol is then protected using a suitable protecting group.
Quinoline Synthesis: The protected indole derivative is reacted with 2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxylic acid chloride in the presence of a base like triethylamine to form the desired compound.
Deprotection: The protecting group is removed under acidic or basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic route to maximize yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the process to handle larger quantities of starting materials and reagents.
Chemical Reactions Analysis
Types of Reactions
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide can undergo various chemical reactions, including:
Oxidation: The methoxy group on the indole ring can be oxidized to form a hydroxyl group.
Reduction: The quinoline ring can be reduced under hydrogenation conditions to form a dihydroquinoline derivative.
Substitution: The methoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like potassium permanganate or chromium trioxide can be used.
Reduction: Hydrogen gas in the presence of a palladium catalyst is commonly used.
Substitution: Nucleophiles such as amines or thiols can be used under basic conditions.
Major Products
Oxidation: Formation of 5-hydroxy-1H-indol-3-yl derivatives.
Reduction: Formation of dihydroquinoline derivatives.
Substitution: Formation of various substituted indole derivatives.
Scientific Research Applications
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory or anticancer properties.
Industry: Used in the development of new materials with specific properties, such as fluorescence or conductivity.
Mechanism of Action
The mechanism of action of N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide involves its interaction with specific molecular targets, such as enzymes or receptors. The indole moiety can interact with serotonin receptors, while the quinoline structure may interact with other biological targets. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]acetamide: Similar indole structure but lacks the quinoline moiety.
2,2,4,6-Tetramethyl-1,2-dihydroquinoline-8-carboxamide: Similar quinoline structure but lacks the indole moiety.
Uniqueness
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1,2-dihydroquinoline-8-carboxamide is unique due to the combination of the indole and quinoline structures, which may confer distinct biological activities and chemical properties not observed in the individual components.
Properties
Molecular Formula |
C25H29N3O2 |
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Molecular Weight |
403.5 g/mol |
IUPAC Name |
N-[2-(5-methoxy-1H-indol-3-yl)ethyl]-2,2,4,6-tetramethyl-1H-quinoline-8-carboxamide |
InChI |
InChI=1S/C25H29N3O2/c1-15-10-19-16(2)13-25(3,4)28-23(19)21(11-15)24(29)26-9-8-17-14-27-22-7-6-18(30-5)12-20(17)22/h6-7,10-14,27-28H,8-9H2,1-5H3,(H,26,29) |
InChI Key |
GVPOKZQNAAUIKI-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC2=C(C(=C1)C(=O)NCCC3=CNC4=C3C=C(C=C4)OC)NC(C=C2C)(C)C |
Origin of Product |
United States |
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